molecular formula C11H7ClF3NO B3029220 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL CAS No. 59108-09-7

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL

Cat. No.: B3029220
CAS No.: 59108-09-7
M. Wt: 261.63
InChI Key: DUBOQUSBINLJOK-UHFFFAOYSA-N
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Description

Historical Context of Quinoline-Based Compounds in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, has served as a foundational scaffold in medicinal chemistry since its isolation from coal tar in 1834. Early applications focused on its natural derivatives, such as quinine, which became a cornerstone in malaria treatment due to its activity against Plasmodium falciparum. The 20th century witnessed systematic efforts to synthesize quinoline derivatives with enhanced therapeutic profiles. Chloroquine, a 4-aminoquinoline derivative, emerged as a first-line antimalarial agent in the 1940s, demonstrating the scaffold’s adaptability to structural modifications.

The advent of fluoroquinolones in the 1980s marked a pivotal shift toward synthetic quinoline-based antibiotics, with ciprofloxacin exemplifying broad-spectrum antibacterial activity. Concurrently, anticancer agents like topotecan highlighted quinoline’s versatility in targeting DNA topoisomerases. More recently, bedaquiline, a diarylquinoline, revolutionized tuberculosis treatment by inhibiting mycobacterial ATP synthase. These advancements underscore quinoline’s dual role as a pharmacophore and a template for rational drug design, driven by its capacity to accommodate diverse functional groups that modulate electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

5-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c1-5-2-3-6(12)9-7(17)4-8(11(13,14)15)16-10(5)9/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBOQUSBINLJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656284
Record name 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59108-09-7
Record name 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-4-hydroxyphenyl chloride with trifluoromethanol under specific conditions to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 is a prime site for nucleophilic substitution due to its activation by the electron-withdrawing trifluoromethyl group.

Reaction Type Reagents/Conditions Product Yield/Notes
Amination Ammonia or primary amines in DMF, 80–100°C5-Amino-8-methyl-2-(trifluoromethyl)quinolin-4-OL~60–75% yield
Alkoxylation Sodium alkoxides in ethanol, reflux5-Alkoxy-8-methyl-2-(trifluoromethyl)quinolin-4-OL derivativesModerate yields (50–65%)
Thiolation Thiols with K₂CO₃ in THF, 60°C5-Sulfanyl-8-methyl-2-(trifluoromethyl)quinolin-4-OLLimited data; inferred from analogs

Mechanistic Insight :

  • The trifluoromethyl group enhances electrophilicity at position 5, facilitating S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathways .

Oxidation Reactions

The hydroxyl group at position 4 and methyl group at position 8 are susceptible to oxidation.

Reaction Type Reagents/Conditions Product Yield/Notes
Quinoline N-Oxidation m-CPBA in DCM, 0°C to RT5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL N-oxide~85% yield
Methyl Oxidation KMnO₄ in acidic H₂O, 70°C5-Chloro-8-carboxy-2-(trifluoromethyl)quinolin-4-OLRequires harsh conditions; ~40% yield

Key Observations :

  • N-Oxidation preserves the quinoline core but alters electronic properties, enhancing solubility .

  • Methyl oxidation to carboxylic acid is less efficient due to steric hindrance from the trifluoromethyl group.

Reduction Reactions

The quinoline ring can undergo partial or full hydrogenation.

Reaction Type Reagents/Conditions Product Yield/Notes
Ring Hydrogenation H₂, Pd/C in ethanol, 50°C5-Chloro-8-methyl-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-olSelective reduction; ~70% yield
Dehalogenation Zn/NH₄Cl in MeOH, reflux8-Methyl-2-(trifluoromethyl)quinolin-4-OLRemoves Cl; ~55% yield

Mechanistic Notes :

  • Hydrogenation typically targets the pyridine ring, leaving substituents intact.

Cross-Coupling Reactions

The chlorine atom enables transition-metal-catalyzed couplings.

Reaction Type Reagents/Conditions Product Yield/Notes
Suzuki-Miyaura Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF5-Aryl-8-methyl-2-(trifluoromethyl)quinolin-4-OL~60–80% yield
Buchwald-Hartwig Amines, Pd₂(dba)₃, Xantphos, toluene5-(N-Aryl)-8-methyl-2-(trifluoromethyl)quinolin-4-OLEfficient for amination

Key Advantages :

  • Suzuki couplings enable diverse aryl/heteroaryl introductions .

  • Buchwald-Hartwig amination is preferred for complex amine couplings.

Functionalization of the Hydroxyl Group

The 4-hydroxyl group can undergo alkylation or acylation.

Reaction Type Reagents/Conditions Product Yield/Notes
Alkylation Alkyl halides, K₂CO₃, DMF4-Alkoxy-5-chloro-8-methyl-2-(trifluoromethyl)quinoline~50–70% yield
Acylation Acetyl chloride, pyridine, RT4-Acetoxy-5-chloro-8-methyl-2-(trifluoromethyl)quinolineHigh yields (~90%)

Applications :

  • Alkylation/acylation modulates solubility and bioavailability for pharmacological studies .

Halogen Exchange Reactions

The trifluoromethyl group can participate in halogen exchange under specific conditions.

Reaction Type Reagents/Conditions Product Yield/Notes
Fluorination KF, CuI, DMF, 120°C5-Chloro-8-methyl-2-fluoroquinolin-4-OLLimited success (~30%)

Challenges :

  • Trifluoromethyl groups are generally inert, requiring aggressive conditions for substitution.

Photochemical Reactions

The quinoline core undergoes photochemical transformations.

Reaction Type Reagents/Conditions Product Yield/Notes
[2+2] Cycloaddition UV light, dienophiles (e.g., maleic anhydride)Fused cyclobutane derivativesExperimental; low yields

Mechanistic and Synthetic Considerations

  • Electronic Effects : The trifluoromethyl group deactivates the quinoline ring, directing substitutions to C5 and C7 positions .

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions .

  • Steric Effects : The methyl group at C8 may hinder reactions at adjacent positions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that quinoline derivatives, including 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents .

Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation . The trifluoromethyl group is believed to enhance the compound's lipophilicity, improving its ability to penetrate cell membranes and exert therapeutic effects.

Biochemical Applications

Protein Labeling and Modification
this compound is utilized in protein biology for labeling and modification purposes. Its reactive sites allow for the conjugation of various biomolecules, facilitating studies in protein interactions and functions . This application is particularly valuable in proteomics research, where understanding protein dynamics is crucial.

Fluorescent Probes
Due to its structural characteristics, this compound can serve as a fluorescent probe in biochemical assays. The ability to incorporate it into biological systems allows researchers to visualize cellular processes in real-time, providing insights into cellular behavior under different conditions .

Materials Science

Synthesis of Functional Materials
The unique chemical structure of this compound makes it suitable for synthesizing advanced materials. Its derivatives have been explored in creating novel polymeric materials with enhanced thermal stability and mechanical properties . Such materials could find applications in coatings, adhesives, and electronic devices.

Case Studies

Study Application Findings
Study on Antimicrobial ActivityAntimicrobialDemonstrated effective inhibition against E. coli and S. aureus .
Investigation of Anticancer PropertiesCancer ResearchInduced apoptosis in breast cancer cell lines with IC50 values indicating potency .
Protein Labeling ExperimentBiochemistrySuccessfully labeled proteins without altering their function, enabling interaction studies .
Material Synthesis ResearchMaterials ScienceDeveloped a polymer blend exhibiting improved mechanical properties compared to standard materials .

Mechanism of Action

The mechanism of action of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Compounds:

5-Chloro-8-methoxy-2-methylquinolin-4-ol (CAS 541-43-5) Substituents: Cl (5), OCH₃ (8), CH₃ (2) Molecular Weight: 223.67 g/mol Key Differences: The methoxy group at position 8 increases electron-donating capacity and steric bulk compared to the methyl group in the parent compound. This may reduce membrane permeability but improve solubility in polar solvents. No explicit biological activity is reported in the literature .

The absence of a methyl or chlorine substituent at position 5 alters electronic effects .

5-(Chloromethyl)quinolin-8-ol Hydrochloride Substituents: CH₂Cl (5), OH (8) Molecular Weight: 242.09 g/mol (free base) Key Differences: The chloromethyl group at position 5 increases reactivity, making it a versatile intermediate for further functionalization.

3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS 59108-22-4) Substituents: Br (3), Cl (7), CH₃ (8), CF₃ (2) Molecular Weight: 329.56 g/mol Key Differences: Additional bromine and chlorine substituents introduce steric hindrance and electronic effects, likely reducing binding affinity compared to the parent compound .

Comparative Data Table

Compound Name (CAS) Substituents (Position) Molecular Weight (g/mol) Biological Activity Synthesis Method
This compound (59108-09-7) Cl (5), CH₃ (8), CF₃ (2) 262.63 Tumor suppression, apoptosis Reaction of 4-trifluorobenzylamine with intermediates in ethyl acetate/DMF
5-Chloro-8-methoxy-2-methylquinolin-4-ol (541-43-5) Cl (5), OCH₃ (8), CH₃ (2) 223.67 Not reported Methoxylation of precursor quinoline
8-Bromo-2-(trifluoromethyl)quinolin-4-ol (59108-43-9) Br (8), CF₃ (2) 292.05 Not reported Bromination of quinolin-4-ol derivatives
5-(Chloromethyl)quinolin-8-ol Hydrochloride CH₂Cl (5), OH (8) 242.09 Synthetic intermediate Alkylation of quinolin-8-ol

Impact of Substituents on Properties

  • Trifluoromethyl (-CF₃) at Position 2 : Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies.
  • Chlorine at Position 5 : Withdraws electron density, increasing acidity of the hydroxyl group at position 4 and influencing hydrogen-bonding interactions.
  • Methyl vs. Methoxy at Position 8 : Methyl groups improve lipophilicity, whereas methoxy groups enhance solubility but may reduce bioavailability due to increased polarity.

Biological Activity

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core structure with distinct substituents:

  • Chloro group at position 5
  • Methyl group at position 8
  • Trifluoromethyl group at position 2

These modifications enhance the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to inhibit mitochondrial complex V (FoF1-ATP synthase), which affects ATP production in a dose-dependent manner .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial and fungal strains. The compound has been evaluated for its effectiveness against:

  • Gram-positive bacteria : Minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL have been reported .
  • Mycobacterium tuberculosis : Its structural analogs have shown promising anti-tubercular activity, suggesting that modifications could enhance efficacy against resistant strains .

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, possess anticancer properties. The presence of halogenated groups contributes to their ability to disrupt cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Cytoprotective Effects

The compound has demonstrated cytoprotective effects in cellular models subjected to oxidative stress. It effectively reverses mitochondrial membrane depolarization caused by hydrogen peroxide treatment, highlighting its potential in neuroprotective therapies .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the trifluoromethyl and chloro groups significantly enhance the biological activity of quinoline derivatives. Modifications at these positions can either improve or diminish the efficacy against specific targets. For example:

  • Compounds with electron-donating groups at strategic positions showed increased potency.
  • Conversely, certain substitutions reduced bioactivity due to steric hindrance or decreased solubility.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related quinoline compounds:

Study Findings
MDPI Study (2018)Identified 8-hydroxyquinoline derivatives with metal chelation and enzyme inhibition properties .
PMC Study (2022)Demonstrated significant anti-tuberculosis activity for synthesized quinolinone-thiosemicarbazone hybrids .
ACS Publications (2022)Reported potent Gram-positive activity for novel quinolone derivatives with MICs ≤0.06 μg/mL .

Q & A

Q. What are best practices for scaling up synthesis without compromising yield?

  • Methodological Answer : Pilot-scale reactors with controlled heating/cooling (e.g., jacketed vessels) ensure consistent exothermic reaction management. Continuous flow systems minimize batch variability. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor real-time reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.